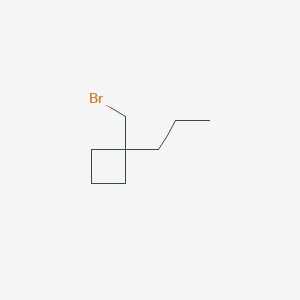
1-(Bromomethyl)-1-propylcyclobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-1-propylcyclobutane is an organic compound characterized by a cyclobutane ring substituted with a bromomethyl group and a propyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-propylcyclobutane can be synthesized through several methods. One common approach involves the bromination of 1-propylcyclobutanemethanol using bromine in the presence of a suitable solvent such as carbon tetrachloride. The reaction typically requires controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Bromomethyl)-1-propylcyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, ammonia, or thiol compounds in polar solvents.
Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Major Products:
- Substitution reactions yield alcohols, amines, or thioethers.
- Elimination reactions produce alkenes.
- Oxidation reactions result in carboxylic acids or ketones.
Applications De Recherche Scientifique
1-(Bromomethyl)-1-propylcyclobutane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-1-propylcyclobutane involves its reactivity due to the presence of the bromomethyl group. This group can participate in nucleophilic substitution reactions, making the compound a useful intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
1-(Chloromethyl)-1-propylcyclobutane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-1-butylcyclobutane: Similar structure but with a butyl group instead of a propyl group.
Uniqueness: 1-(Bromomethyl)-1-propylcyclobutane is unique due to the specific combination of the bromomethyl and propyl groups on the cyclobutane ring. This unique structure imparts distinct reactivity and properties compared to its analogs, making it valuable for specific synthetic and industrial applications .
Propriétés
Formule moléculaire |
C8H15Br |
|---|---|
Poids moléculaire |
191.11 g/mol |
Nom IUPAC |
1-(bromomethyl)-1-propylcyclobutane |
InChI |
InChI=1S/C8H15Br/c1-2-4-8(7-9)5-3-6-8/h2-7H2,1H3 |
Clé InChI |
IZIPMJCNFJBYPU-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(CCC1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


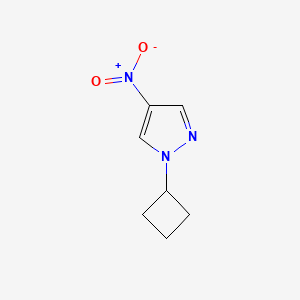
![[9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanol](/img/structure/B13167495.png)
![[(3-Bromo-2-cyclopropyl-2-methylpropoxy)methyl]benzene](/img/structure/B13167507.png)



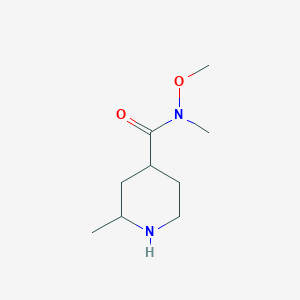
![2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyrimidine-5-carbaldehyde](/img/structure/B13167529.png)
![1-[2-(4-tert-butylphenyl)-1H-indol-3-yl]-2-chloroethanone](/img/structure/B13167531.png)

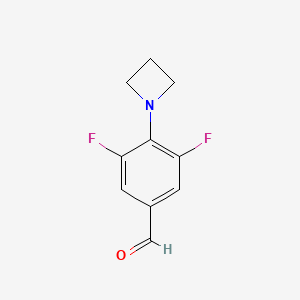
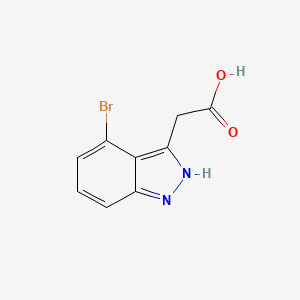

![5-[(4-Aminophenyl)methyl]-3-methyl-1,6-dihydro-1,2,4-triazin-6-one](/img/structure/B13167560.png)
